molecular formula C4H9BCl2O2 B8575161 Dimethyl (1,1-Dichloroethyl)boronate CAS No. 101772-81-0

Dimethyl (1,1-Dichloroethyl)boronate

Cat. No.: B8575161
CAS No.: 101772-81-0
M. Wt: 170.83 g/mol
InChI Key: UWBXMTMYEHACCX-UHFFFAOYSA-N
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Description

Dimethyl (1,1-Dichloroethyl)boronate is an organoboron compound characterized by a boronate ester functional group with a 1,1-dichloroethyl substituent and two methyl groups attached to boron. This compound belongs to the broader class of 1,1-diboronate esters, which are valued in organic synthesis for their dual boron centers, enabling sequential or iterative cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for constructing complex molecules .

Properties

CAS No.

101772-81-0

Molecular Formula

C4H9BCl2O2

Molecular Weight

170.83 g/mol

IUPAC Name

1,1-dichloroethyl(dimethoxy)borane

InChI

InChI=1S/C4H9BCl2O2/c1-4(6,7)5(8-2)9-3/h1-3H3

InChI Key

UWBXMTMYEHACCX-UHFFFAOYSA-N

Canonical SMILES

B(C(C)(Cl)Cl)(OC)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Dimethyl (1,1-Dichloroethyl)boronate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Borylation Reactions : It serves as a borylating agent in the functionalization of organic substrates. The dichloroethyl group enhances its reactivity, allowing for the introduction of boron into complex organic molecules .
  • Synthesis of Boronic Esters : This compound can be utilized to synthesize boronic esters, which are crucial intermediates in the preparation of pharmaceuticals and agrochemicals. The ability to form stable boronic esters makes it valuable in carbohydrate chemistry and other synthetic pathways .

Medicinal Chemistry

Recent advancements have highlighted the potential of this compound in drug discovery and development:

  • Anticancer Activity : Boron-containing compounds have shown promise in targeting specific cancer pathways. For instance, studies have indicated that derivatives of boronic acids can inhibit enzymes involved in nucleotide metabolism, which is critical for cancer cell proliferation .
  • Bioactive Compound Development : The compound has been explored for its ability to modify bioactive molecules, enhancing their therapeutic efficacy. For example, researchers have investigated its role in synthesizing boronates that exhibit improved solubility and stability compared to their parent compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
1Anticancer Drug DevelopmentIdentified as a key intermediate in synthesizing boron-containing drugs that target leukemia cells with enhanced efficacy .
2Carbohydrate ChemistryDemonstrated effective formation of boronic esters from carbohydrates, facilitating selective functionalization with minimal purification steps required .
3Environmental ChemistryUsed in studies assessing the environmental impact of organoboron compounds, focusing on their degradation pathways and ecological effects .

Comparison with Similar Compounds

Comparison with Similar Boronate Esters

Structural and Electronic Properties

Key Structural Features:

Compound Substituents on Boron Key Functional Groups
Dimethyl (1,1-Dichloroethyl)boronate 1,1-Dichloroethyl, 2× Methyl B-O bonds, Cl substituents
Pinacol boronate esters Pinacol (diol-derived) B-O bonds, cyclic diol
Neopentyl glycol boronates Neopentyl glycol (diol-derived) B-O bonds, bulky alkyl
Arylboronate esters (e.g., PhB(OR)₂) Aryl groups (e.g., phenyl) B-O bonds, aromatic rings

The 1,1-dichloroethyl group confers electron-withdrawing effects due to chlorine atoms, enhancing the electrophilicity of the boron center compared to pinacol or neopentyl glycol esters. This contrasts with aryl-substituted boronates, where electron-rich aromatic systems may stabilize boron via conjugation .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling:

    • 1,1-Diboronate esters, including dichloroethyl derivatives, enable sequential cross-coupling due to their two boron centers, allowing iterative functionalization .
    • Pinacol boronates are preferred for single-step couplings due to their high stability and commercial availability .
    • Fluorinated boronates (e.g., trifluoroborates) require activation (e.g., via SiCl₄) for transesterification prior to coupling .
  • Regioselectivity:

    • Dichloroethyl substituents may influence regioselectivity via steric effects, contrasting with NHC-Cu-catalyzed α-selectivity in alkyne hydroborations for vinylboronates .

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